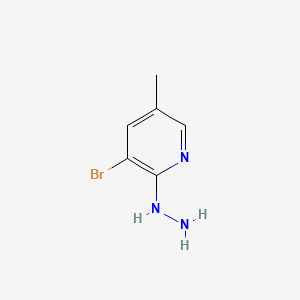

(3-Bromo-5-methylpyridin-2-yl)hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

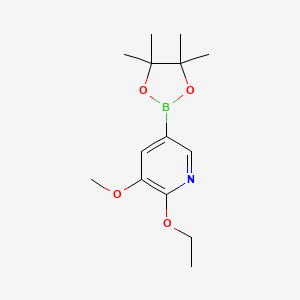

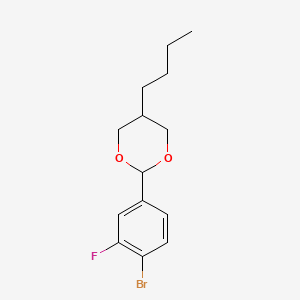

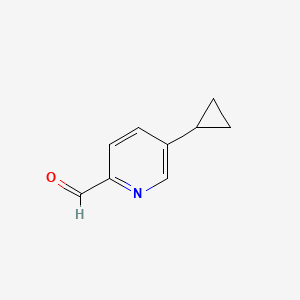

“(3-Bromo-5-methylpyridin-2-yl)hydrazine” is a chemical compound with the CAS Number: 1289007-61-9. It has a molecular weight of 202.05 and its molecular formula is C6H8BrN3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8BrN3/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.

Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The boiling point of this compound is not specified in the search results .

Applications De Recherche Scientifique

Hydrazine Derivatives in Cancer Research

Hydrazine derivatives, including (3-Bromo-5-methylpyridin-2-yl)hydrazine, have been explored for their carcinogenic action and antineoplastic (anti-cancer) activities. The carcinogenic potential of hydrazines has been established through their animal carcinogen classification, with exposure occurring in occupational settings and through drug therapy. Notably, some hydrazines and their analogues have shown antineoplastic actions in both animal models and humans. However, due to the carcinogenic nature of these compounds, their use in medicine has been largely reconsidered. The review by Tóth (1994, 1996) highlights the dual nature of hydrazines as both potential therapeutics and carcinogens, indicating a complex relationship between hydrazine exposure and cancer development (Tóth, 1994) (Tóth, 1996).

Antitubercular Activity

Research into the antitubercular activity of hydrazine derivatives has shown promising results. Modifications of the isoniazid structure, incorporating this compound analogues, have demonstrated significant anti-tubercular activity against various Mycobacterium species, including M. tuberculosis and M. avium. These studies provide a foundation for the rational design of new anti-TB compounds, showcasing the potential of hydrazine derivatives in combating tuberculosis. The work by Asif (2014) emphasizes the importance of structural modification in enhancing the anti-TB efficacy of hydrazine derivatives (Asif, 2014).

Environmental and Analytical Applications

Hydrazine derivatives have also been explored for their environmental impact and analytical applications. The review by Tóth (2000) discusses the natural occurrence, synthetic production, and use of carcinogenic hydrazines, highlighting the environmental risk they pose. On the analytical front, Elder, Snodin, and Teasdale (2011) reviewed methods for controlling genotoxic impurities, including hydrazines, in pharmaceuticals, providing essential guidance for analysts (Tóth, 2000) (Elder, Snodin, & Teasdale, 2011).

Electrochemical Sensing

The development of electrochemical sensors for hydrazine detection has benefited from the use of graphene-based nanomaterials. Singh et al. (2022) focused on the advancements in graphene nanomaterials for hydrazine sensing, emphasizing their potential for high-performance electrochemical sensors due to their active surface area and electron transference properties. This work illustrates the application of hydrazine derivatives in developing sensitive and selective sensors for environmental monitoring (Singh et al., 2022).

Safety and Hazards

“(3-Bromo-5-methylpyridin-2-yl)hydrazine” is labeled with the signal word “Warning” and has the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302+P352+P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P304+P340+P312 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Analyse Biochimique

Biochemical Properties

(3-Bromo-5-methylpyridin-2-yl)hydrazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to form covalent bonds with certain amino acid residues in proteins, leading to changes in protein structure and function. For example, this compound can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can interact with nucleic acids, potentially affecting DNA and RNA synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Moreover, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can induce toxic effects, including cellular damage, oxidative stress, and apoptosis . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The metabolic pathways of this compound are complex and can influence its overall biological activity and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound can affect its biological activity, as its accumulation in certain tissues or organelles can enhance or inhibit its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes and energy production.

Propriétés

IUPAC Name |

(3-bromo-5-methylpyridin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYBQALBHFMWID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695054 |

Source

|

| Record name | 3-Bromo-2-hydrazinyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289007-61-9 |

Source

|

| Record name | 3-Bromo-2-hydrazinyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-8-chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567050.png)

![1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-](/img/structure/B567055.png)